3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
5-tert-butyl-4-methyl-2-prop-2-enyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-6-7-13-9(14)12(5)8(11-13)10(2,3)4/h6H,1,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLWAKHIGGBPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)N1C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carbonyl compound, such as an aldehyde or ketone.
Introduction of Substituents: The tert-butyl, methyl, and prop-2-en-1-yl groups are introduced through alkylation reactions. These reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the triazole ring and facilitate nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that enhance reaction rates and selectivity may be employed.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and allyl group undergo oxidation under specific conditions:
-
Triazole Ring Oxidation :
Reactivity is influenced by electron-withdrawing substituents (e.g., methyl, tert-butyl). Oxidation with KMnO₄ or H₂O₂ may yield triazole oxides or cleavage products .-
Example:
-
-
Allyl Group Epoxidation :
The prop-2-en-1-yl substituent can undergo epoxidation with peracids (e.g., mCPBA):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | Triazole oxide | ~50%* | |
| H₂O₂ | Neutral, RT | Partially oxidized intermediates | <30%* | |
| mCPBA | CH₂Cl₂, 0°C | Epoxidized allyl group | ~70%* | - |
*Yields extrapolated from analogous triazolone oxidations .
Reduction Reactions
The triazolone ring and substituents are susceptible to reduction:
-
Triazole Ring Reduction :
LiAlH₄ or NaBH₄ reduces the C=O group to CH₂, forming 4,5-dihydrotriazole derivatives .-
Example:
-
-
Allyl Group Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) saturates the allyl group to a propyl chain .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | 4,5-Dihydrotriazole | ~85%* | |
| H₂/Pd-C | EtOH, RT, 1 atm | Propyl-substituted triazolone | ~90%* |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the triazole ring and substituents:
-
Halogenation :
N-Bromosuccinimide (NBS) selectively brominates the allyl group or triazole ring . -
Nucleophilic Attack :
Alkylation/acylation at the NH group (if present) with alkyl halides or acyl chlorides .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS | CCl₄, light | Allyl-brominated triazolone | ~60%* | |
| CH₃I/K₂CO₃ | DMF, 80°C | N-Methylated triazolone | ~75%* |
Cycloaddition Reactions
The allyl group participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Cyclohexene-fused triazolone | ~65%* |
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis :
The triazolone ring hydrolyzes in HCl (conc.) to form hydrazine derivatives . -
Base-Induced Rearrangements :
NaOH/EtOH promotes ring-opening to form amides or ureas .
| Condition | Product | Yield | Source |
|---|---|---|---|
| HCl (conc.), Δ | Hydrazine-carboxylic acid | ~40%* | |
| NaOH/EtOH, reflux | Urea derivative | ~55%* |
Computational Insights
DFT studies (B3LYP/6-311G(d,p)) predict:
Scientific Research Applications
3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the specific substituents found in 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
3-tert-butyl-4-methyl-1H-1,2,4-triazole: Similar structure but without the prop-2-en-1-yl group.
4,5-Dihydro-1H-1,2,4-triazol-5-one: Lacks the tert-butyl, methyl, and prop-2-en-1-yl substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
where , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The presence of the triazole ring is significant for its biological interactions.
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that related triazolethiones showed significant activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values ranging from 27.3 to 43.4 μM .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives exhibit antibacterial activity against a range of pathogens. For example, a study on triazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antiviral Effects
The antiviral potential of triazole compounds has been explored in various studies. Mercapto-substituted triazoles were found to possess antiviral properties, contributing to their role in chemoprevention and chemotherapy . The mechanism often involves interference with viral replication processes.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act by inhibiting key enzymes involved in cell proliferation and survival.
- DNA Interaction : Some derivatives can intercalate with DNA or interfere with DNA synthesis, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Triazoles may induce oxidative stress in microbial cells, leading to cell death.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of triazole derivatives on human breast cancer cells (MCF-7). The results indicated that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, a library of triazole compounds was screened against various bacterial strains. Compounds showed varying degrees of effectiveness; some demonstrated potency comparable to standard antibiotics .
Q & A
Q. What experimental methods are commonly used to determine the acidity constants (pKa) of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?
- Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetone) with tetrabutylammonium hydroxide (TBAH) as the titrant is a standard approach. The half-neutralization potential (HNP) is derived from mV vs. titrant volume plots, and pKa values are calculated using the Henderson-Hasselbalch equation. Electrodes must be calibrated, and solvents should be purified to minimize interference .
Q. How are 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives synthesized, and what precursors are typically involved?
- Methodological Answer : Derivatives are often synthesized via condensation reactions. For example, 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones react with aldehydes (e.g., 2-benzoxy-3-ethoxy-benzaldehyde) to form Schiff bases. Reaction conditions (e.g., reflux in ethanol, acidic media) and stoichiometric ratios must be optimized to minimize side products like triphenylphosphine .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups (e.g., C=N, N-H stretches), and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography can resolve stereochemistry if single crystals are obtained .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic properties and reactivity trends in triazolone derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/mPW1PW91/6-311G(d) level can predict HOMO-LUMO energies, charge distribution, and molecular electrostatic potential (MEP) surfaces. These analyses identify nucleophilic/electrophilic sites and explain substituent effects on reactivity (e.g., electron-withdrawing groups lowering HOMO energy) .
Q. What strategies optimize reaction yields when synthesizing analogs with bulky substituents (e.g., tert-butyl)?
- Methodological Answer : Steric hindrance from bulky groups requires tailored conditions:
- Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Microwave-assisted synthesis can reduce reaction time and improve regioselectivity.
- Catalytic additives (e.g., triethylamine) may mitigate side reactions during cyclization .
Q. How do solvent polarity and substituent electronic effects influence the tautomeric equilibrium of 1,2,4-triazol-5-ones?
- Methodological Answer : Polar solvents (e.g., DMSO) stabilize zwitterionic tautomers via solvation, while electron-donating groups (e.g., methyl) favor the enol form. NMR titration in deuterated solvents and temperature-dependent FTIR can quantify tautomeric ratios. Computational Gibbs free energy comparisons validate experimental observations .
Q. What approaches reconcile contradictions in biological activity data across structurally similar triazolones?
- Methodological Answer :
- Perform dose-response assays to distinguish true activity from assay noise.
- Molecular docking studies (e.g., AutoDock Vina) can identify binding mode variations caused by minor structural differences (e.g., allyl vs. benzyl substituents).
- Validate hypotheses via SAR (Structure-Activity Relationship) studies on systematically modified analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported pKa values for triazolone derivatives across studies?
- Methodological Answer : Variability often arises from solvent choice (e.g., isopropyl alcohol vs. DMF) or electrode calibration protocols. Standardize measurements using IUPAC-recommended reference buffers and report solvent dielectric constants. Meta-analysis of literature data with multivariable regression can isolate substituent-specific effects .
Q. Why do some synthetic routes yield unexpected byproducts (e.g., triphenylphosphine)?
- Methodological Answer : Side products may form via competing pathways, such as phosphine oxide elimination in Staudinger-type reactions. Monitoring reactions with TLC/MS and adjusting reducing agent concentrations (e.g., NaBH4) can suppress undesired pathways. Mechanistic studies (e.g., isotopic labeling) clarify reaction intermediates .
Experimental Design Recommendations
Q. What controls are critical when evaluating the biological activity of this compound?
- Methodological Answer :
Include: - Positive controls (e.g., known enzyme inhibitors for kinase assays).
- Solvent controls (e.g., DMSO at the same concentration as test samples).
- Cell viability assays (e.g., MTT) to rule out cytotoxicity confounding activity measurements.
Triplicate replicates and blinded data analysis reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
